(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol
Overview
Description
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol: is a heterocyclic compound that contains an oxazole ring substituted with an ethyl group at the second position, a methyl group at the fourth position, and a hydroxymethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-4-methyl-1,3-oxazole with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the fifth position. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydro-oxazole derivative.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)carboxylic acid.
Reduction: Formation of (2-Ethyl-4-methyl-1,3-dihydro-oxazol-5-yl)methanol.
Substitution: Formation of various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: The compound and its derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
- (2-Ethyl-4-methyl-1,3-oxazol-5-yl)carboxylic acid
- (2-Ethyl-4-methyl-1,3-dihydro-oxazol-5-yl)methanol
- (2-Ethyl-4-methyl-1,3-oxazol-5-yl)amine
Comparison: (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and physical properties. Compared to its carboxylic acid and amine counterparts, the hydroxymethyl group enhances its solubility and reactivity. The dihydro-oxazole derivative, on the other hand, has a reduced oxazole ring, which may alter its biological activity and chemical stability.
Properties
IUPAC Name |
(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7-8-5(2)6(4-9)10-7/h9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIIBLLQNGGCEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291941 | |
Record name | 5-Oxazolemethanol, 2-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137267-30-2 | |
Record name | 5-Oxazolemethanol, 2-ethyl-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137267-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxazolemethanol, 2-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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